Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)-
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Overview
Description
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- typically involves multiple steps, including the introduction of chloro and phenylthio groups to the benzeneacetic acid backbone. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms to specific positions on the benzene ring.
Thioether Formation: Incorporation of the phenylthio group through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the phenylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chloro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, alcohols.
Major Products:
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Scientific Research Applications
Benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzeneacetic acid, 3,5-dichloro-2-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
- Benzeneacetic acid, 3,5-dichloro-2-(methylthio)-
- Benzeneacetic acid, 3,5-dichloro-2-(ethylthio)-
- Benzeneacetic acid, 3,5-dichloro-2-(propylthio)-
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the sulfur atom (phenyl, methyl, ethyl, propyl).
- Chemical Properties: These differences can lead to variations in reactivity, solubility, and other chemical properties.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
Properties
CAS No. |
79332-47-1 |
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Molecular Formula |
C14H10Cl2O2S |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-phenylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C14H10Cl2O2S/c15-10-6-9(7-13(17)18)14(12(16)8-10)19-11-4-2-1-3-5-11/h1-6,8H,7H2,(H,17,18) |
InChI Key |
VIKAMDVXCZDTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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